Resorcinol

Description

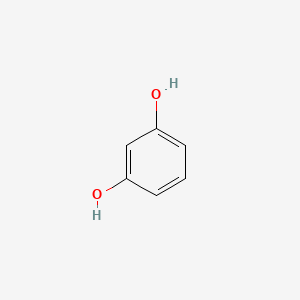

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c7-5-2-1-3-6(8)4-5/h1-4,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMLBKRAJCXXBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Record name | RESORCINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4409 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | RESORCINOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1033 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26982-54-7, 6025-45-2 (di-hydrochloride salt) | |

| Record name | 1,3-Benzenediol, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26982-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resorcinol [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2021238 | |

| Record name | Resorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Resorcinol is a very white crystalline solid that becomes pink on exposure to light if not completely pure. Burns although ignition is difficult. Density approximately 1.28 g / cm3. Irritating to skin and eyes. Toxic by skin absorption. Used to make plastics and pharmaceuticals., Liquid; Other Solid; Pellets or Large Crystals, White needles, plates, crystals, flakes, or powder with a faint odor. [Note: Turns pink on exposure to air or light, or contact with iron.]; [NIOSH], Solid, WHITE CRYSTALS. TURNS PINK ON EXPOSURE TO AIR AND LIGHT OR ON CONTACT WITH IRON., White needle-like crystals, White needles, plates, crystals, flakes, or powder with a faint odor. Turns pink on exposure to light if not completely pure., White needles, plates, crystals, flakes, or powder with a faint odor. [Note: Turns pink on exposure to air or light, or contact with iron.] | |

| Record name | RESORCINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4409 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Benzenediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Resorcinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/617 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-Benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032037 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | RESORCINOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1033 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Resorcinol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/590/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | RESORCINOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/85 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Resorcinol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0543.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

531 to 536 °F at 760 mmHg (NTP, 1992), 280 °C, but volatilizes at lower temperature and is slightly volatile with steam, 178.00 °C. @ 16.00 mm Hg, 280 °C, 531 °F | |

| Record name | RESORCINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4409 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | RESORCINOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/722 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-Benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032037 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | RESORCINOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1033 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | RESORCINOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/85 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Resorcinol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0543.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

261 °F (NTP, 1992), 261 °F, 261 °F (Closed cup), 127 °C (261 °F) (Closed cup), 261 °F (127 °C) (Closed cup), 127 °C c.c. | |

| Record name | RESORCINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4409 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Resorcinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/617 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | RESORCINOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/722 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | RESORCINOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1033 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | RESORCINOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/85 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Resorcinol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0543.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 65.3 °F (NTP, 1992), In water, 7.17X10+5 mg/L at 25 °C, 1 g dissolves in 0.9 mL water at room temperature, 0.2 mL water at 80 °C, 1 g dissolves in 0.9 mL alcohol; freely soluble in ether, glycerol; slightly soluble in chloroform, Very soluble in carbon tetrachloride; soluble in ethanol, ethyl ether; slightly soluble in benzene, chloroform, Soluble in DMSO /dimethyl sulfoxide/, acetone at greater than or equal to 100 mg/mL at 18 °C, 717 mg/mL at 25 °C, Solubility in water, g/100ml: 140, soluble in water, moderately soluble (in ethanol), 110% | |

| Record name | RESORCINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4409 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | RESORCINOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/722 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-Benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032037 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | RESORCINOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1033 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Resorcinol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/590/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Resorcinol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0543.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.2 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.278 g/cu cm at 20 °C, Density of saturated air: 1.0739 (Air = 1); Percent in saturated air: 2.64% by volume (25 °C), Density, solid (g/cu cm; 20 °C): 1.278 (alpha-phase), 1.327 (beta phase); Density aqueous solution (5.0 mol/L, 20 °C): 1.1101 g/cu cm, 1.28 g/cm³, 1.27 at 68 °F, 1.27 | |

| Record name | RESORCINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4409 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | RESORCINOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/722 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | RESORCINOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1033 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | RESORCINOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/85 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Resorcinol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0543.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.79 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.79 (Air = 1), 3.79 | |

| Record name | RESORCINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4409 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | RESORCINOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/722 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | RESORCINOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/85 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 227.1 °F ; 0.0002 mmHg at 77 °F (NTP, 1992), 0.000489 [mmHg], Vapor pressure = 1 mm Hg at 108.4 °C, 4.89X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.065, 0.0002 mmHg at 77 °F, (77 °F): 0.0002 mmHg | |

| Record name | RESORCINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4409 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Resorcinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/617 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | RESORCINOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/722 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | RESORCINOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1033 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | RESORCINOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/85 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Resorcinol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0543.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Technical /USP/ grade resorcinol has 99% min resorcinol content & contains small amt of phenol & catechol as impurities. In japan, technical resorcinol has ... fp of 108.5 °C min; 0.5% max water; & 0.1% max residue on ignition. Chief impurities are other hydroquinone isomers., Maximum limits of impurities: Residue after ignition (0.01%), Insoluble matter (0.005%), Acidity (0.02%), Diresorcinol and Phenol (0.001%). | |

| Record name | RESORCINOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/722 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White needle-like crystals, Needles from benzene; platelets from water, Rhombic tablets and pyramids, Platelets from ethanol. Very white crystals, For more Color/Form (Complete) data for RESORCINOL (6 total), please visit the HSDB record page. | |

CAS No. |

108-46-3 | |

| Record name | RESORCINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4409 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Resorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resorcinol [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resorcinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11085 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | resorcinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | resorcinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Resorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Resorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Resorcinol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUL4LO94HK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RESORCINOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/722 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-Benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032037 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | RESORCINOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1033 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | RESORCINOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/85 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Resorcinol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/VG92DDA8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

228 to 232 °F (NTP, 1992), 109.8 °C, Heat of fusion at mp: 21.0 kJ/mol; Heat of vaporization (kJ/mol): 78.2 at 110 °C, 75.2 at 150 °C, 72.0 at 190 °C, 111 °C, 110 °C, 228-232 °F, 228 °F | |

| Record name | RESORCINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4409 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | RESORCINOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/722 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-Benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032037 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | RESORCINOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1033 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | RESORCINOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/85 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Resorcinol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0543.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for Resorcinol

Several methods have been developed and industrialized for the synthesis of this compound. These typically involve the functionalization of a benzene (B151609) ring to introduce the two hydroxyl groups in the meta position.

Hydrolysis-Based Routes from Derivatives and Precursors

Hydrolysis-based routes involve the reaction of this compound precursors or derivatives with water, often under elevated temperature and pressure, to introduce hydroxyl groups onto the aromatic ring. One such method utilizes m-phenylenediamine (B132917) as a raw material. This process involves a substitution reaction with water and acid at high temperatures and pressures to yield this compound. chemicalbook.comgoogle.com However, a drawback of this method is the relatively poor reactivity of the two amino groups in m-phenylenediamine, often requiring longer reaction times and a more acidic medium. chemicalbook.com Another approach involves the hydrolysis of m-dichlorobenzene, though this method typically requires high temperatures and pressures and the use of rare metal catalysts, resulting in low yields and making it less suitable for industrial scale. chemicalbook.comgoogle.com

Diazotization and Hydrolysis of Aromatic Amines

This method involves the diazotization of an aromatic amine, followed by hydrolysis of the resulting diazonium salt. For this compound synthesis, this typically starts with m-phenylenediamine. sciencemadness.orgsciencemadness.org The m-phenylenediamine is subjected to diazotization, usually with sodium nitrite (B80452) in an acidic medium, to form a bis-diazonium salt. google.com Subsequent hydrolysis of this diazonium salt replaces the diazonium groups with hydroxyl groups, yielding this compound. sciencemadness.orgsciencemadness.org While this route is chemically feasible, diazonium compounds can be unstable and potentially explosive when dry, which limits its widespread application in large-scale industrial production. google.comnih.govuomustansiriyah.edu.iq

Sulfonation-Alkaline Fusion Processes

The sulfonation-alkaline fusion method is a widely applied industrial process for producing this compound. chemicalbook.comgoogle.comgoogle.com This method typically starts with benzene, which undergoes sulfonation in two steps using sulfuric acid or oleum (B3057394) to introduce two sulfonic acid groups in the meta positions, forming m-benzenedisulfonic acid. lookchem.comgoogle.com The resulting m-benzenedisulfonic acid is then neutralized to obtain its sodium salt. lookchem.comgoogle.com This disodium (B8443419) salt is subsequently subjected to alkaline fusion with a strong alkali, such as sodium hydroxide (B78521) or a mixture of sodium and potassium hydroxides, at high temperatures (around 300°C). sciencemadness.orgsciencemadness.orglookchem.com The alkaline fusion step replaces the sulfonic acid groups with hydroxyl groups, forming the disodium salt of this compound. Acidification of this salt yields this compound. lookchem.com

While this method is well-established, it has significant environmental drawbacks due to the large amounts of strong acids and alkalis required, which generate substantial quantities of inorganic salts (such as sodium sulfate (B86663) and sodium sulfite) and wastewater. google.comgoogle.com The high cost of treating this waste and the environmental impact are major disadvantages. google.comgoogle.com

Contemporary and Sustainable Synthesis Research

Due to the environmental concerns and energy intensity of traditional methods, research is ongoing to develop more sustainable and efficient routes for this compound synthesis.

One-Pot Reaction Strategies

One-pot reaction strategies aim to synthesize this compound in a single reaction vessel without isolating intermediates, thereby reducing steps, time, and waste. Research in this area includes the development of one-pot processes starting from m-phenylenediamine using sodium nitrite and a solid-supported acid catalyst. chemicalbook.comgoogle.com This approach offers advantages such as milder reaction conditions, shorter reaction times, and reduced acid consumption, with nitrogen as a byproduct that does not affect product purity. chemicalbook.comgoogle.com Another example of a one-pot approach involves the synthesis of silicon carbide from a composite that includes this compound, highlighting the integration of this compound synthesis within broader material production processes. rsc.org One-pot three-component reactions involving this compound and other reagents are also being explored for the synthesis of various derivatives, demonstrating the potential for streamlined synthesis of this compound-based compounds. researchgate.net

Catalytic Approaches in this compound Synthesis

Catalytic methods are being investigated to improve the efficiency and sustainability of this compound production. This includes exploring different catalysts for established reactions and developing new catalytic processes. For instance, acidic or basic catalysts are used in the synthesis of this compound-formaldehyde gels, influencing the reaction rate and the properties of the resulting material. mdpi.comnih.gov The role of the catalyst, including its concentration and nature (acidic or basic), significantly impacts the reaction kinetics and the final product structure. mdpi.comnih.gov

Research is also exploring catalytic dehydrogenation of cyclic this compound precursors, such as cyclohexane-1,3-dione or 3-hydroxycyclohexanone, to obtain this compound, often utilizing metal catalysts like palladium. google.com Additionally, studies are investigating the use of zeolites as catalysts in the synthesis of this compound from m-phenylenediamine, offering a potential solution to the corrosive nature of mineral acids used in traditional hydrolysis methods at high temperatures. researchgate.net The catalytic efficiency of zeolites in this reaction has been linked to their surface area and Si/Al ratio. researchgate.net Catalytic approaches are also being explored for the de-chlorination of 1,3-dichlorobenzene (B1664543) in the presence of water, leading to the formation of this compound, sometimes facilitated by low-energy electrons or noble metal surfaces. mdpi.com

Green Chemistry Principles in Production

The application of green chemistry principles in this compound production aims to reduce environmental impact and improve process efficiency . The traditional sulfonation method, for example, is noted for its significant environmental pollution due to the use of strong acids and bases and the generation of large amounts of inorganic salts google.com.

Efforts towards greener synthesis routes include exploring methods that utilize milder reaction conditions, avoid hazardous substances, and minimize waste generation . One such approach involves the synthesis of this compound from m-phenylenediamine using a one-pot process with NaNO₂ and a solid-supported acid catalyst google.com. This method offers advantages such as mild reaction conditions, no need for expensive catalysts, shorter reaction times, and environmental friendliness, with nitrogen as a non-interfering byproduct and the potential for catalyst reutilization google.com.

Electrochemical synthesis is another method considered environmentally friendly, often requiring milder conditions and reducing hazardous reagent use while offering high selectivity and scalability researchgate.net. Hydrothermal synthesis, which involves producing materials under high temperature and pressure in an aqueous environment, has also been applied in the synthesis of this compound-formaldehyde polymers, highlighting the use of water as a solvent researchgate.net.

Green chemistry principles, such as preventing waste, using renewable materials, avoiding unnecessary derivatization steps, designing safer chemicals, employing catalytic reagents, and conducting reactions at ambient temperature and pressure, are guiding the development of more sustainable this compound production methods mdpi.com.

Synthesis of this compound Derivatives for Specific Research Applications

This compound's structure, with its two hydroxyl groups and reactive aromatic ring, makes it a valuable building block for synthesizing a wide array of derivatives with tailored properties for specific research applications patsnap.comjmchemsci.com. The ability to undergo electrophilic substitution reactions is crucial in creating more complex organic molecules patsnap.com.

Preparation of Functionalized Resorcinols

Functionalized resorcinols are synthesized by introducing various chemical groups onto the this compound core. This functionalization can occur at the aromatic ring carbons or the hydroxyl groups. The reactivity of this compound allows for reactions such as acylation, alkylation, halogenation, nitration, and coupling reactions patsnap.com.

Acylation reactions on this compound have been explored to prepare new derivatives, often utilizing catalysts like zinc dichloride and acetic acid jmchemsci.comjmchemsci.com. Subsequent reactions, such as converting a carboxyl group to an acid chloride using SOCl₂, allow for further functionalization by reacting with various amino compounds jmchemsci.comjmchemsci.com. Theoretical investigations, such as those using semi-empirical methods, can help understand the preferred reaction pathways and predict yields, indicating that acylation often occurs favorably at the para position relative to a hydroxyl group jmchemsci.com.

Functionalized resorcinols are important precursors for various applications. For instance, this compound functionalized gold nanoparticles have been prepared for colorimetric detection of formaldehyde (B43269), where the this compound moieties on the nanoparticle surface react with formaldehyde, inducing aggregation and a color change mdpi.com. This highlights the use of functionalized resorcinols in developing sensing materials mdpi.com.

Directed Derivatization for Enhanced Reactivity and Selectivity

Directed derivatization strategies are employed to control the regioselectivity and enhance the reactivity of this compound in synthesis. These methods often involve the use of directing groups that guide the incoming reagent to a specific position on the molecule nih.gov.

Directed ortho metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings nih.gov. While primarily discussed in the context of other aromatic systems, the principles of using directing metalation groups (DMGs), such as aryl O-carbamates, can be applied to this compound derivatives to control the position of subsequent electrophilic substitution nih.gov. These directing groups coordinate with a strong base, leading to deprotonation at the ortho position, which can then react with an electrophile nih.gov.

Research on the synthesis of complex molecules like (+)-rishirilide B, which contains a functionalized this compound core, demonstrates the use of strategies for enantioselective oxidative dearomatization of this compound derivatives nih.gov. This involves transforming the aromatic this compound ring into a cyclohexadienone structure with control over stereochemistry, providing densely functionalized chiral building blocks nih.gov.

The concept of enhanced reactivity and selectivity through controlled environments, such as reactions in water microdroplets or under the influence of external electric fields, is also an area of research that could potentially be applied to the derivatization of this compound, influencing reaction pathways and improving yields for specific products acs.org. Similarly, regioselective C-H functionalization techniques, sometimes employing catalysts and directing groups, are being developed for various aromatic systems and could be adapted for the selective derivatization of this compound diva-portal.org.

The development of new methodologies for directed functionalization of this compound and its derivatives remains an active area of research, driven by the need for precisely engineered molecules for applications ranging from pharmaceuticals and agrochemicals to advanced materials and catalysts patsnap.comresearchgate.netjmchemsci.com.

Reaction Mechanisms and Mechanistic Investigations

Electrophilic Aromatic Substitution Reactions of Resorcinol

This compound is highly reactive towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of its hydroxyl groups britannica.com. These groups activate the aromatic ring, making it more susceptible to attack by electrophiles compared to benzene (B151609) britannica.com. The activation is particularly effective at the positions ortho and para to the hydroxyl groups britannica.com.

In a typical EAS mechanism, the aromatic ring acts as a nucleophile, attacking an electrophilic reagent stackexchange.com. This attack leads to the formation of a carbocation intermediate, also known as a sigma complex or arenium ion masterorganicchemistry.com. The intermediate then undergoes deprotonation to restore aromaticity and yield the substituted product masterorganicchemistry.com.

For this compound, the favored positions for electrophilic attack are the 2, 4, and 6 positions (ortho and para to the hydroxyl groups). For example, in the hydrogen-deuterium exchange of this compound under acidic conditions using D₂O, the H-D exchange occurs predominantly at the 2-, 4-, and 6-positions nih.gov. This is consistent with a typical EAS mechanism involving the slow addition of D⁺ to the aromatic ring to form an arenium ion intermediate, followed by rapid elimination of a proton to restore aromaticity nih.gov.

The strong activating effect of the hydroxyl groups can be further enhanced under basic conditions, where this compound can be deprotonated to form phenoxide ions, which are even more strongly activated towards EAS britannica.comstackexchange.com.

Oxidative Transformations of this compound

This compound undergoes various oxidative transformations, which can lead to ring-opening, polymerization, or the formation of intermediate species. Electrochemical oxidation has been a subject of detailed investigation to understand these complex pathways.

Electrochemical oxidation of this compound is a complex process that can lead to the degradation of the aromatic ring or the formation of polymeric products mdpi.com. Studies using techniques like cyclic voltammetry and mass spectrometry have provided insights into the underlying mechanisms researchgate.net.

The electrochemical oxidation of this compound is generally considered irreversible rsc.orgrsc.orgresearchgate.netresearchgate.net. At different pH values, the initial steps of the oxidation can vary rsc.orgrsc.org.

One significant pathway in the electrochemical oxidation of this compound involves the formation of radical intermediates rsc.orgresearchgate.netresearchgate.netrsc.org. These radicals can subsequently react with each other to form dimers and ultimately oligomers and polymers rsc.orgresearchgate.netresearchgate.netmdpi.com. The formation of polymeric films on the electrode surface is supported by the observed decrease in anodic peak size in successive cyclic voltammetry scans, indicating electrode fouling rsc.orgresearchgate.netresearchgate.netrsc.org. This polymerization pathway is considered energetically favorable rsc.org. The formed dimers are often more easily oxidized than the monomeric this compound mdpi.com.

The pH of the solution significantly influences the electrochemical oxidation of this compound mdpi.comrsc.orgnih.govnih.gov. Cyclic voltammetry studies show that the anodic peak potentials for this compound oxidation shift towards lower potentials as the pH increases rsc.orgresearchgate.net. This negative shift with increasing pH indicates a deprotonation process coupled with electron removal during the oxidation rsc.org.

At pH values below the first pKa of this compound, the oxidation involves a 1H⁺ and 1e⁻ transfer to form radicals rsc.orgrsc.orgresearchgate.netresearchgate.netx-mol.net. At pH values above the second pKa, the process becomes independent of pH and involves a 1e⁻ oxidation to form radicals rsc.orgrsc.orgresearchgate.netresearchgate.netx-mol.net. The electrochemical oxidation of this compound proceeds faster in alkaline environments compared to acidic or neutral solutions, likely due to the abundance of hydroxyl species facilitating aromatic ring breakdown mdpi.com.

The electrochemical oxidation of this compound can lead to the formation of various byproducts and intermediates depending on the conditions. While the formation of quinone intermediates might be anticipated, studies have shown that this is not the only or necessarily the dominant pathway rsc.orgresearchgate.netresearchgate.netresearchgate.net.

Under certain electrochemical degradation conditions, the process can lead to the breakdown of the aromatic ring and the formation of carboxylic acids and CO₂ mdpi.comfrontiersin.org. For instance, maleic acid has been identified as a byproduct of this compound electrooxidation mdpi.commdpi.com. Studies using boron-doped diamond anodes have also detected aliphatic intermediates such as carboxylic acids, including glycolic and glyoxalic acids, with no aromatic intermediates found researchgate.netfrontiersin.org.

The specific byproducts can also depend on the presence of other species in the solution. For example, in the presence of NaCl, chlorinated organic byproducts can form during the electrochemical oxidation of this compound acs.org.

While the formation of quinones is a common oxidation pathway for some dihydroxybenzene isomers like catechol and hydroquinone (B1673460), it is not as straightforward for this compound rsc.orgresearchgate.netresearchgate.netresearchgate.net. Although the energetic stability of 4-cyclohexene-1,3-dione (B3061264) is consistent with the irreversibility observed in this compound oxidation, the formation of quinone is not the sole possible pathway rsc.orgresearchgate.netrsc.org.

Theoretical studies on base-catalyzed this compound-formaldehyde condensation reactions suggest the formation of quinonemethide intermediates from hydroxymethylthis compound nih.govmendeley.comresearchgate.net. These quinonemethides can be neutral or anionic depending on the protonation state of the hydroxymethylthis compound nih.govmendeley.com. The formation of the quinonemethide anion is suggested to be more favorable energetically nih.govmendeley.com. These quinonemethides can then participate in subsequent reactions, such as Michael addition with this compound anions nih.govmendeley.com.

However, in electrochemical oxidation specifically aimed at degradation, the detection of aromatic byproducts like benzoquinone or hydroquinone has been reported as absent in some studies, with the process leading to ring-opening and formation of aliphatic acids instead mdpi.com. This suggests that under certain electrochemical conditions, pathways leading to complete mineralization or polymerization may be favored over stable quinone formation.

Electrochemical Oxidation Mechanisms

Influence of pH on Oxidation Pathways

Polymerization and Condensation Reaction Mechanisms

The polymerization of this compound with aldehydes primarily involves addition and condensation reactions. These reactions lead to the formation of methylene (B1212753) or alkylidene linkages between this compound units, creating complex polymeric networks. The specific reaction pathways and the resulting polymer architecture are significantly influenced by factors such as the catalyst used (acidic or basic), reactant concentrations, and reaction temperature.

This compound-Formaldehyde Condensation Pathways

The reaction between this compound and formaldehyde (B43269) is a classic example of phenolic resin formation. This polycondensation process typically occurs in two main stages: the initial addition of formaldehyde to this compound to form hydroxymethyl derivatives, followed by condensation reactions between these derivatives and/or unreacted this compound molecules, leading to the formation of methylene bridges and the growth of the polymer network. researching.cn The mechanism is complex and depends heavily on the reaction conditions.

Base-Catalyzed Mechanisms: Quinonemethide Formation and Michael Addition

Under basic conditions, the this compound-formaldehyde condensation proceeds through a mechanism involving the formation of quinonemethide intermediates and subsequent Michael addition reactions. The reaction is initiated by the abstraction of a proton from the hydroxyl groups of this compound, forming this compound anions. nih.gov These anions are more reactive towards formaldehyde.

The base-catalyzed condensation reaction includes two key steps: (1) the formation of a quinonemethide (QM) intermediate from hydroxymethylthis compound derivatives, and (2) a Michael addition reaction between the quinonemethide and a this compound anion. mdpi.comresearchgate.net Theoretical studies have indicated that the formation of the quinonemethide intermediate is the rate-determining step in the base-catalyzed mechanism. mdpi.comresearchgate.net

Two mechanisms have been identified for the formation of the quinonemethide: unimolecular elimination of the conjugate base (E1cb) and water-aided elimination (WAE). mdpi.comresearchgate.net The hydroxymethylthis compound anion can produce a neutral quinonemethide, while the this compound dianion can produce a quinonemethide anion (QMA). mdpi.comresearchgate.net Calculated potential energy barriers suggest that the formation of the quinonemethide anion is significantly more favorable. mdpi.comresearchgate.net The participation of the quinonemethide anion in the condensation reactions is believed to contribute to the faster reaction rates observed in this compound-formaldehyde systems compared to phenol-formaldehyde systems under similar basic conditions. mdpi.comresearchgate.net

Experimental observations using techniques like 13C NMR have shown that the dominant methylene linkages formed under basic conditions are typically at the 2,4'- and 4,4'- positions, with the 2,2'-linkage being minor or absent. mdpi.com This regioselectivity is rationalized by the lower energy barriers calculated for the formation of quinonemethides at the 4- and 6- positions (equivalent to 4-position due to symmetry) compared to the 2-position. mdpi.com

Acid-Catalyzed Polymerization Kinetics

Under acidic conditions, the mechanism of this compound-formaldehyde polymerization differs from the base-catalyzed route. The reaction is believed to involve electrophilic aromatic substitution, where protonated formaldehyde or a carbocation intermediate attacks the activated aromatic ring of this compound. acs.org The resulting hydroxymethyl derivatives then undergo further condensation through similar electrophilic attack mechanisms, forming methylene bridges.

Compared to phenol-formaldehyde reactions, this compound-formaldehyde reactions under acidic conditions are generally faster due to the higher reactivity of this compound's activated ring positions.

Role of Catalysts in Reaction Selectivity and Rate

The catalyst plays a pivotal role in dictating both the rate and selectivity of the this compound-formaldehyde polymerization. Both acidic and basic catalysts significantly increase the reaction rate compared to uncatalyzed reactions, which are typically slow and can result in non-porous products. scispace.com

Basic catalysts, such as sodium carbonate (Na2CO3), potassium hydroxide (B78521) (KOH), lithium carbonate (Li2CO3), and sodium hydrogen carbonate (NaHCO3), promote the formation of this compound anions, increasing the nucleophilicity of the aromatic ring and facilitating the addition of formaldehyde. nih.govscispace.comresearchgate.net The concentration of the basic catalyst, often expressed as the this compound-to-catalyst (R/C) molar ratio, is a critical factor influencing the reaction rate and the final structural properties of the polymer, such as porosity and surface area in the case of RF gels. nih.govscispace.commdpi.com Higher catalyst concentrations (lower R/C ratios) generally lead to faster reaction rates and the formation of smaller clusters during the initial stages. nih.govresearchgate.net

Acid catalysts, such as hydrochloric acid (HCl) or oxalic acid, facilitate electrophilic substitution reactions. acs.orgacs.org Acid catalysis can lead to faster gelation times compared to traditional base catalysis under certain conditions. acs.org For instance, an HCl-catalyzed process in acetonitrile (B52724) has been shown to complete gelation in about 2 hours at room temperature or 10 minutes at 80°C, in contrast to the week-long process often observed with base catalysis. acs.org The pH of the reaction mixture is a primary factor influenced by the catalyst, and it significantly impacts the condensation reaction rate and the degree of cross-linking. nih.gov

Beyond simply adjusting pH, the specific nature of the catalyst can influence the reaction pathways and the resulting polymer structure. For example, in the synthesis of carbon gels, the initial pH set by the catalyst influences the effect of formaldehyde concentration on microporosity, with acidic conditions favoring the addition reaction among this compound anions. researchgate.net The involvement of catalysts like Na2CO3 has also been shown to act as a structure-directing agent in certain modified this compound-formaldehyde systems, influencing bonding trends and enhancing mass and energy transfer during polymerization. rsc.org

Kinetic Isotope Effects in Polymerization

Kinetic isotope effects (KIEs) can provide valuable insights into the rate-determining steps and mechanisms of the this compound-formaldehyde polymerization. By substituting hydrogen atoms with their heavier isotope, deuterium (B1214612), in specific reactants or the solvent, changes in reaction rates can be observed.